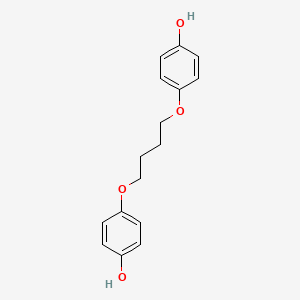

1,4-Bis(4-hydroxyphenoxy)butane

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

4-[4-(4-hydroxyphenoxy)butoxy]phenol |

InChI |

InChI=1S/C16H18O4/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10,17-18H,1-2,11-12H2 |

InChI Key |

IHTXMFSKLMASPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCOC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis 4 Hydroxyphenoxy Butane

Established Laboratory Synthesis Routes for 1,4-Bis(4-hydroxyphenoxy)butane

The synthesis of this compound predominantly relies on well-established etherification reactions. These methods involve the formation of an ether linkage between a phenoxide and an alkyl halide or its equivalent.

Williamson Ether Synthesis Approaches Utilizing 1,4-Dihaloalkanes

The most common and direct route to this compound is the Williamson ether synthesis. masterorganicchemistry.com This classical SN2 reaction involves the nucleophilic substitution of a halide ion from an alkyl halide by a phenoxide ion. masterorganicchemistry.com In this specific synthesis, two equivalents of a p-hydroxyphenoxide (phenolate) ion react with one equivalent of a 1,4-dihaloalkane, typically 1,4-dibromobutane (B41627) or 1,4-dichlorobutane.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the SN2 mechanism. A base is required to deprotonate the hydroxyl groups of the hydroquinone (B1673460), forming the more nucleophilic phenoxide. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH).

A typical procedure involves the reaction of hydroquinone with 1,4-dibromobutane in the presence of a base like potassium carbonate in a suitable solvent. The reaction mixture is heated to ensure a reasonable reaction rate. For instance, the synthesis of the related compound 1,4-Bis(2-nitrophenoxy)butane was achieved by reacting o-nitrophenol with 1,4-dibromobutane in DMF with potassium carbonate as the base, followed by refluxing for several hours. nih.gov

Alternative Aromatic Substitution Strategies in Synthesis

While the Williamson ether synthesis is the most direct approach, alternative strategies involving aromatic substitution can also be envisioned, though they are less commonly employed for this specific compound. One could hypothetically consider a reaction where the oxygen nucleophile is part of the four-carbon chain and the leaving group is on the aromatic ring, a nucleophilic aromatic substitution (SNAr). However, this would require activation of the aromatic ring with strong electron-withdrawing groups, which are not present in the final product, making this a less practical route.

Another approach could involve the condensation of p-substituted phenols. For example, the synthesis of 1,1,4,4-tetrakis(2-hydroxyphenyl)butane type compounds has been achieved through the condensation of p-substituted phenols with 2,5-dimethoxytetrahydrofuran (B146720) in trifluoroacetic acid. rsc.org While this produces a different butane (B89635) derivative, it highlights the use of condensation reactions in forming related structures.

Precursor Chemistry and Intermediate Compound Transformations

The successful synthesis of this compound is critically dependent on the choice and handling of its precursors.

Utilization of 1,4-Butanediol (B3395766) as a Core Synthon in Reaction Pathways

1,4-Butanediol is a versatile and important industrial chemical that can serve as a precursor in various synthetic routes. google.comchemicalbook.comchemicalbook.com It is a colorless, oily liquid used in the production of polymers and other organic chemicals. chemicalbook.com While direct reaction of 1,4-butanediol with phenol (B47542) under acidic conditions might seem plausible, it often leads to a mixture of products and is less controlled than the Williamson ether synthesis.

However, 1,4-butanediol can be converted into a more reactive intermediate, such as 1,4-dihalobutane, through reaction with a halogenating agent. This dihalobutane can then be used in the Williamson ether synthesis as described earlier. There are several established industrial methods for producing 1,4-butanediol, including the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde. chemicalbook.comresearchgate.net More recently, bio-based production methods are being explored to provide a more sustainable source of this key precursor. google.comresearchgate.net

Reactivity and Functionalization of Phenolic Starting Materials

The phenolic starting material, typically hydroquinone (1,4-dihydroxybenzene), is the source of the hydroxyphenoxy groups in the final product. The hydroxyl groups of hydroquinone are weakly acidic and require a base to be converted into the more potent nucleophilic phenoxide form for the Williamson ether synthesis.

The reactivity of the phenoxide can be influenced by the presence of other substituents on the aromatic ring. For the synthesis of the target compound, unsubstituted hydroquinone is used. However, related syntheses, such as the preparation of 1,4-bis(2-nitrophenoxy)butane, utilize substituted phenols like o-nitrophenol. nih.gov The nitro group in this case is an electron-withdrawing group that can affect the nucleophilicity of the phenoxide.

Optimization of Reaction Conditions and Mechanistic Studies for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-products. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

Mechanistic studies of the Williamson ether synthesis confirm that it proceeds via an SN2 pathway. masterorganicchemistry.com This means that the reaction rate is dependent on the concentration of both the phenoxide and the alkyl halide. The use of a polar aprotic solvent is beneficial as it solvates the cation of the base, leaving the anion (the phenoxide) more "naked" and nucleophilic.

A study on a different synthesis highlighted the importance of solvent choice, where performing a reaction in DMF instead of DMSO resulted in a significantly lower yield (47%). researchgate.net Similarly, solvents like water, acetonitrile (B52724), THF, and toluene (B28343) were found to be unsuitable for that particular transformation. researchgate.net Temperature is another critical factor; for instance, increasing the temperature from 40°C to 55°C led to a decrease in yield in one reported reaction. researchgate.net

The stoichiometry of the reactants also plays a significant role. In the synthesis of this compound, a 2:1 molar ratio of hydroquinone to 1,4-dihalobutane is theoretically required. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion. The choice of base and its stoichiometry are also important to ensure complete deprotonation of the phenol without causing unwanted side reactions.

| Parameter | Condition | Effect on Yield/Reaction |

| Solvent | DMF vs. DMSO | In some reactions, DMSO gives higher yields than DMF. researchgate.net |

| Water, Acetonitrile, THF, Toluene | Can be unsuitable for certain etherification reactions. researchgate.net | |

| Temperature | Increase from 40°C to 55°C | Can lead to lower yields in some cases. researchgate.net |

| Base | Potassium Carbonate, Sodium Hydroxide | Essential for deprotonating the phenol to form the nucleophilic phenoxide. |

| Reactant Ratio | 2:1 (Hydroquinone:1,4-dihalobutane) | Theoretical ratio for complete reaction. |

Application of Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of this compound, while effective, often relies on solvents and reagents that are not environmentally benign. The application of green chemistry principles aims to address these shortcomings by developing more sustainable synthetic routes. Key areas of improvement include the use of phase-transfer catalysis, alternative solvents, and heterogeneous catalysts.

Phase-Transfer Catalysis (PTC)

A significant green improvement to the Williamson ether synthesis is the use of phase-transfer catalysis. This technique is particularly useful for reactions where the two reactants are soluble in immiscible liquid phases. In the synthesis of this compound, the hydroquinone salt is typically soluble in an aqueous phase, while the 1,4-dihalobutane is soluble in an organic phase.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, Bu₄N⁺Br⁻), facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. khanacademy.org This approach can eliminate the need for hazardous, high-boiling point polar aprotic solvents like DMF or DMSO, allowing the reaction to proceed in a biphasic system of water and a more environmentally friendly organic solvent, or even in the absence of an organic solvent.

Benefits of PTC in this synthesis include:

Elimination of hazardous solvents.

Milder reaction conditions.

Potentially faster reaction rates and higher yields.

Easier product separation.

Heterogeneous and Recyclable Catalysts

Another green approach is the replacement of soluble bases like NaOH or K₂CO₃ with solid, recyclable catalysts. For instance, solid acid catalysts, such as acid-activated montmorillonite (B579905) clay, have been successfully used in related Friedel-Crafts alkylation reactions to produce other phenolic compounds. google.com While not a direct substitution for the base in a Williamson synthesis, the principle of using a recoverable solid catalyst can be applied. For example, a solid base could be employed, which would simplify the purification process as the catalyst can be removed by simple filtration.

Furthermore, the use of bifunctional ionic liquids as catalysts has shown promise in similar condensation reactions, achieving high conversion and selectivity. rsc.org Ionic liquids are salts with low melting points that can act as both solvent and catalyst, and their non-volatile nature reduces air pollution. Their reusability makes them a greener alternative to traditional volatile organic solvents and soluble catalysts.

The following table compares a traditional synthetic approach with potential green alternatives.

| Feature | Traditional Method | Green Alternative (PTC) | Green Alternative (Solid Catalyst) |

| Solvent | Dimethylformamide (DMF) | Water/Toluene | Ethanol or Solvent-free |

| Catalyst/Base | Potassium Carbonate (soluble) | NaOH (aqueous) + Tetrabutylammonium Bromide | Solid base catalyst (recyclable) |

| Energy Use | High temperature (reflux) | Lower temperature (e.g., 60-80 °C) | Potentially lower with optimized catalyst |

| Work-up | Solvent extraction, washing | Simple phase separation | Filtration to recover catalyst |

| Environmental Impact | Use of toxic, high-boiling solvent | Reduced solvent toxicity, easier separation | Catalyst recycling, reduced waste |

This interactive table illustrates how green chemistry principles can be applied to improve the synthesis of this compound.

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Spectroscopic and Structural Characterization Techniques for 1,4 Bis 4 Hydroxyphenoxy Butane

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are instrumental in mapping the connectivity and chemical environment of atoms within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of hydrogen atoms and their neighboring environments. For 1,4-Bis(4-hydroxyphenoxy)butane, the spectrum would be expected to show distinct signals for the phenolic hydroxyl (-OH) protons, the aromatic protons on the phenyl rings, and the methylene (B1212753) protons of the butane (B89635) chain. Due to the molecule's symmetry, the two phenoxy groups are equivalent. The aromatic region would likely show two sets of doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene (B151609) ring. The butane bridge would show two multiplets corresponding to the inner (-O-CH₂-CH₂ -) and outer (-O-CH₂ -CH₂-) methylene groups.

¹³C NMR Spectroscopy : Carbon-13 NMR identifies the number of chemically non-equivalent carbon atoms. For this symmetric molecule, one would expect to see signals for the four distinct carbon environments: two for the aromatic carbons (one for the carbon attached to the oxygen, one for the carbon attached to the hydroxyl group, and two for the other ring carbons), and two for the aliphatic carbons of the butane chain.

COSY (Correlation Spectroscopy) : This 2D NMR technique shows correlations between coupled protons, helping to establish the connectivity of the butane chain and the arrangement of protons on the aromatic rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3500-3200 (Broad) | Stretching vibration of the hydroxyl group. |

| Aromatic C-H | 3100-3000 | Stretching vibrations of C-H bonds on the phenyl rings. |

| Aliphatic C-H | 3000-2850 | Stretching vibrations of C-H bonds in the butane chain. |

| Aromatic C=C | 1600 & 1500 | Ring stretching vibrations. |

| Aryl Ether C-O | 1260-1200 | Asymmetric stretching of the C-O-C ether linkage. |

| Phenol (B47542) C-O | 1230-1140 | Stretching vibration of the C-OH bond. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The molecular formula for this compound is C₁₆H₁₈O₄. HRMS would confirm the exact mass of this formula, distinguishing it from other compounds with the same nominal mass. A study on the isomer 1,4-bis(3-hydroxyphenoxy)butane (B8617648) utilized Fast Atom Bombardment (FAB) mass spectrometry to characterize the molecule. acs.org

Chromatographic Methods for Purity Assessment and Isomer Differentiation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, would effectively separate the compound from more or less polar impurities. The purity is determined by the area percentage of the main peak in the chromatogram. This method would also be capable of separating it from isomers, such as 1,4-bis(3-hydroxyphenoxy)butane, due to differences in their polarity and interaction with the stationary phase.

Thin-Layer Chromatography (TLC) : TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks.

Polymerization Chemistry of 1,4 Bis 4 Hydroxyphenoxy Butane As a Monomer

Polycondensation Reactions for the Formation of Main-Chain Polymers

Polycondensation is a primary method for polymerizing 1,4-Bis(4-hydroxyphenoxy)butane, where the hydroxyl groups react with suitable co-monomers to form main-chain polymers such as polyethers, polyesters, and polycarbonates.

The synthesis of polyethers from this compound can be achieved through nucleophilic aromatic substitution reactions with activated aromatic dihalides. While specific studies on the reaction with dicyanotetrafluorobenzene are not extensively detailed in publicly available literature, the general mechanism involves the formation of a phenolate (B1203915) by reacting this compound with a base, which then displaces the fluorine atoms on the co-monomer.

The incorporation of fluorine atoms into the polymer backbone is a common strategy to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents. The electron-withdrawing nature of the fluorine atoms and the cyano groups on a co-monomer like dicyanotetrafluorobenzene makes the aromatic ring highly susceptible to nucleophilic attack by the phenoxide of this compound. The resulting polyether would possess a structure with alternating flexible butyl diether segments and rigid, fluorinated aromatic units.

The di-functional nature of this compound makes it a suitable monomer for the synthesis of polyesters and polycarbonates.

Polyesters: The synthesis of polyesters involves the reaction of this compound with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. The polycondensation with a diacyl chloride, for example, terephthaloyl chloride or isophthaloyl chloride, typically proceeds via interfacial polymerization. In this method, the bisphenol is dissolved in an aqueous alkaline solution, while the diacyl chloride is in an immiscible organic solvent. The polymerization occurs at the interface of the two phases, often facilitated by a phase-transfer catalyst. The resulting polyesters would be characterized by the presence of ester linkages in the main chain, connecting the this compound units with the diacid residues. The properties of these polyesters, such as their thermal and mechanical characteristics, can be tailored by the choice of the diacid co-monomer. For instance, using an aromatic diacid like terephthalic acid would lead to a more rigid and high-melting polymer compared to using an aliphatic diacid. The synthesis of polyesters from 1,4-butanediol (B3395766) with various diacids is a well-established industrial process, and similar principles apply to the polymerization of this compound. google.com

Polycarbonates: Polycarbonates are a class of thermoplastics known for their high impact strength and optical clarity. google.com The synthesis of polycarbonates from this compound can be achieved by reacting it with phosgene (B1210022) or a phosgene derivative, such as triphosgene, or by transesterification with a carbonate like diphenyl carbonate. The phosgenation reaction is often carried out in an interfacial system, similar to polyester (B1180765) synthesis, where the bisphenol is in an aqueous alkaline phase and the phosgene is in an organic solvent like dichloromethane. researchgate.netsigmaaldrich.com The resulting polycarbonate would feature carbonate linkages connecting the this compound units. The flexible butyl diether spacer in the monomer is expected to impart a degree of flexibility to the resulting polycarbonate, potentially lowering its glass transition temperature compared to polycarbonates derived from more rigid bisphenols like bisphenol A. sigmaaldrich.com

| Polymer Class | Co-monomer Example | Typical Polymerization Method |

| Polyether | Dicyanotetrafluorobenzene | Nucleophilic Aromatic Substitution |

| Polyester | Terephthaloyl chloride | Interfacial Polycondensation |

| Polycarbonate | Phosgene | Interfacial Polycondensation |

The efficiency and outcome of polycondensation reactions involving this compound are highly dependent on the catalyst system and reaction conditions.

Catalyst Systems: In the synthesis of polyethers via nucleophilic aromatic substitution, the reaction is typically base-catalyzed, with common bases including potassium carbonate or sodium hydroxide (B78521), which generate the more reactive phenoxide species. For polyester and polycarbonate synthesis via interfacial polymerization, phase-transfer catalysts are often employed to facilitate the transport of the phenoxide from the aqueous phase to the organic phase where the reaction with the co-monomer occurs. Common phase-transfer catalysts include quaternary ammonium (B1175870) or phosphonium (B103445) salts. For melt polycondensation, which is an alternative to solution or interfacial methods, catalysts such as titanium alkoxides, tin compounds, or antimony oxides are frequently used, particularly in polyester synthesis. mdpi.com

Exploration of Other Polymerization Mechanisms Employing Derivatives of this compound

Beyond polycondensation, the functional hydroxyl groups of this compound can be modified to introduce polymerizable moieties, enabling its participation in other polymerization mechanisms.

A key strategy to enable radical polymerization is to introduce vinyl groups into the monomer. This can be achieved by reacting this compound with a vinyl-containing reagent. A prominent example is the synthesis of 1,4-Bis(4-vinylphenoxy)butane . nih.govsigmaaldrich.com This derivative can be synthesized and then polymerized via free-radical polymerization.

The radical polymerization of 1,4-Bis(4-vinylphenoxy)butane, which acts as a crosslinking agent, can be initiated by thermal or photochemical decomposition of a radical initiator. When copolymerized with monofunctional vinyl monomers like styrene (B11656), it can be used to create crosslinked polymer networks. nih.gov The flexible butane (B89635) diether linkage in the crosslinker can impart specific properties to the resulting polymer network, such as improved flexibility and swelling characteristics in suitable solvents.

Properties of 1,4-Bis(4-vinylphenoxy)butane:

| Property | Value |

| Molecular Formula | C20H22O2 |

| Molecular Weight | 294.39 g/mol |

| Melting Point | 123-128 °C |

| Appearance | Solid |

Data sourced from BOC Sciences and Sigma-Aldrich. sigmaaldrich.com

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. While specific examples of the application of these techniques to derivatives of this compound are not widely reported, the principles can be readily extended.

To utilize these methods, the hydroxyl groups of this compound would first need to be functionalized to introduce a group capable of initiating or participating in the controlled polymerization process. For instance, for ATRP, the hydroxyl groups could be esterified with a molecule containing an alkyl halide, such as 2-bromoisobutyryl bromide, to create a bifunctional ATRP initiator. This initiator could then be used to grow polymer chains of a desired monomer, such as styrene or acrylates, from both ends of the molecule, leading to the formation of a triblock copolymer with a central 1,4-Bis(4-phenoxy)butane unit. This approach allows for the synthesis of well-defined polymer architectures with tailored properties.

Molecular Weight Control and Polymer Architecture Design in this compound Derived Polymers

The precise control over molecular weight and the intentional design of polymer architecture are fundamental aspects of modern polymer chemistry, enabling the tailoring of material properties for specific applications. For polymers derived from this compound, these parameters are critical in determining their thermal, mechanical, and processing characteristics. The primary methods for polymerization of this monomer are step-growth polycondensation reactions, such as polyetherification and polyesterification, where the principles of stoichiometric control and the use of multifunctional monomers or macroinitiators are paramount.

Molecular Weight Control

The molecular weight of polymers synthesized from this compound is predominantly controlled during step-growth polymerization by carefully managing the stoichiometry of the reacting functional groups. The theoretical basis for this control is described by the Carothers equation, which relates the number-average degree of polymerization (Xn) to the extent of reaction (p) and the stoichiometric ratio (r) of the monomers.

For a polycondensation reaction between a diol, such as this compound (an AA-type monomer), and a dihalide or diacid (a BB-type monomer), the Carothers equation is given by:

Xn = (1 + r) / (1 + r - 2rp)

where 'r' is the ratio of the number of molecules of the two monomers. To achieve a high molecular weight, the stoichiometric ratio 'r' must be as close to 1 as possible, and the extent of reaction 'p' must approach 1 (i.e., nearly complete conversion).

Stoichiometric Imbalance: A common and effective method to control the molecular weight is to introduce a slight stoichiometric imbalance between the comonomers. By using a small excess of one monomer, the polymerization will cease once the minor component is completely consumed, leading to a predictable molecular weight. For instance, in the synthesis of a polyether from this compound and an activated dihalide like 4,4'-difluorobenzophenone, a slight excess of the dihalide will result in a polymer with halide end-groups and a controlled molecular weight.

Chain Stoppers: Another technique for molecular weight control is the addition of a monofunctional reactant, often referred to as a chain stopper or end-capper. These monofunctional compounds react with the growing polymer chains, rendering them incapable of further reaction and thus limiting the final molecular weight. For example, the addition of a small amount of a monophenol, such as 4-tert-butylphenol, to the polymerization of this compound with a dihalide will effectively cap the polymer chains with tert-butylphenoxy groups. The final molecular weight is inversely proportional to the amount of the chain stopper added.

The following table illustrates the theoretical effect of stoichiometric imbalance and the addition of a monofunctional chain stopper on the degree of polymerization in a typical polyetherification reaction involving this compound.

| Method of Control | Stoichiometric Ratio (r) or Mol% of Chain Stopper | Extent of Reaction (p) | Calculated Number-Average Degree of Polymerization (Xn) |

| Stoichiometric Imbalance | r = 1.000 | 0.995 | 200 |

| Stoichiometric Imbalance | r = 0.990 | 0.995 | 100 |

| Stoichiometric Imbalance | r = 0.980 | 0.995 | 50 |

| Chain Stopper | 1 mol% | 1.000 | 100 |

| Chain Stopper | 2 mol% | 1.000 | 50 |

| Chain Stopper | 5 mol% | 1.000 | 20 |

This table presents theoretical values based on the Carothers equation to illustrate the principles of molecular weight control. Actual experimental results may vary depending on reaction conditions and purity of reactants.

Polymer Architecture Design

The architecture of polymers derived from this compound can be tailored to create linear, branched, cross-linked, or block copolymer structures, each imparting unique properties to the final material.

Linear Polymers: The synthesis of linear polymers is the most straightforward architectural design, resulting from the polycondensation of the difunctional this compound with a difunctional comonomer. The flexible butane spacer in the monomer backbone imparts a degree of flexibility to the resulting polymer chains, which can influence properties such as solubility and glass transition temperature.

Branched and Cross-linked Polymers: To introduce branching or to create a cross-linked network, a small amount of a multifunctional monomer with a functionality greater than two is added to the polymerization mixture. For example, a tri- or tetra-functional phenol (B47542) or acid chloride, such as 1,3,5-benzenetricarbonyl trichloride (B1173362) (trimesoyl chloride) or 1,1,1-tris(4-hydroxyphenyl)ethane, can act as a branching or cross-linking agent. The extent of branching and the eventual formation of an insoluble gel (cross-linked network) depend on the concentration of the multifunctional monomer. The use of a divinyl or diacrylate compound, such as 1,4-bis(4-vinylphenoxy)butane, as a comonomer can also lead to cross-linked structures through subsequent free-radical polymerization of the vinyl groups.

The following table outlines potential strategies for creating branched and cross-linked architectures.

| Desired Architecture | Strategy | Multifunctional Agent Example | Resulting Polymer Structure |

| Branched Polymer | Addition of a small amount of a tri-functional monomer | 1,1,1-Tris(4-hydroxyphenyl)ethane | A soluble polymer with multiple chain branches |

| Cross-linked Polymer | Addition of a higher concentration of a tri-functional monomer or a di-functional cross-linking agent | Trimesoyl chloride | An insoluble, infusible polymer network (gel) |

| Cross-linked Polymer | Copolymerization with a monomer containing reactive double bonds | 1,4-Bis(4-vinylphenoxy)butane | A linear polymer that can be cross-linked in a secondary step |

Block Copolymers: Block copolymers containing segments derived from this compound can be synthesized to combine the properties of different polymer types. A common method involves the synthesis of a prepolymer with reactive end-groups, which is then used as a macroinitiator for the polymerization of a second monomer. For instance, a hydroxyl-terminated polyether based on this compound can be prepared by using an excess of this monomer. This prepolymer can then act as a macroinitiator for the ring-opening polymerization of a cyclic monomer like ε-caprolactone or L-lactide to form a poly(ether-b-ester) block copolymer. Alternatively, a pre-formed polymer with functional end groups, such as a telechelic poly(ethylene glycol) (PEG), can be reacted with this compound and a suitable comonomer to create ABA or (AB)n multiblock copolymers. These architectures are particularly useful for creating thermoplastic elastomers or amphiphilic materials for self-assembly applications.

Chemical Derivatization and Functionalization Strategies of 1,4 Bis 4 Hydroxyphenoxy Butane

Modification of Phenolic Hydroxyl Groups for Specific Reactivities and Applications

The reactive nature of the phenolic hydroxyl groups in 1,4-Bis(4-hydroxyphenoxy)butane makes them prime targets for functionalization. These modifications can introduce new reactive sites, alter solubility, and influence the thermal and mechanical properties of resulting polymers.

Esterification and etherification are fundamental reactions for modifying the hydroxyl groups of this compound. These reactions are pivotal in the synthesis of polyesters and polyethers with tailored properties.

Esterification: The conversion of the terminal hydroxyl groups to ester functionalities is a common strategy. This can be achieved through reaction with acid chlorides or carboxylic acids. For instance, the reaction of 1,4-diphenoxy-n-butane with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 1,4-bis(4-benzoylphenoxy)butane. youtube.com This process, a Friedel-Crafts acylation, attaches a benzoyl group to the phenoxy rings, though it highlights the reactivity of the aromatic ring itself. A more direct esterification of the hydroxyl groups would involve reaction with an acid chloride or anhydride (B1165640) under basic conditions. The Fischer esterification, an acid-catalyzed reaction with a carboxylic acid, is another viable method, particularly for producing simple alkyl esters. libretexts.org

Etherification: Etherification of the phenolic hydroxyls can be accomplished by reacting this compound with alkyl halides in the presence of a base. This Williamson ether synthesis is a standard method for creating ether linkages and can be used to introduce a wide variety of functional groups at the termini of the molecule.

| Derivative Name | Starting Material | Reagents | Reaction Type | Reference |

| 1,4-Bis(4-benzoylphenoxy)butane | 1,4-Diphenoxy-n-butane | Benzoyl chloride, Aluminum chloride | Friedel-Crafts Acylation | youtube.com |

A significant derivatization pathway involves the conversion of the hydroxyl groups to amino functionalities, yielding diamine monomers crucial for the synthesis of high-performance polymers like polyamides and polyimides. The synthesis of 1,4-Bis(4-aminophenoxy)butane is a two-step process. The first step is the synthesis of the dinitro precursor, 1,4-Bis(4-nitrophenoxy)butane, followed by its reduction to the diamine.

The synthesis of the dinitro compound typically involves the reaction of p-nitrophenol with 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate. The subsequent reduction of the nitro groups to amines can be achieved using various reducing agents, such as hydrazine (B178648) monohydrate with a palladium on carbon (Pd/C) catalyst. nih.gov This reduction step is generally efficient and yields the desired diamine with good purity. stackexchange.com

| Derivative Name | Starting Material | Reagents | Reaction Type | Yield | Reference |

| 1,4-Bis(4-nitrophenoxy)butane | p-Nitrophenol, 1,4-Dibromobutane | Potassium carbonate | Nucleophilic Substitution | - | nih.gov |

| 1,4-Bis(4-aminophenoxy)butane | 1,4-Bis(4-nitrophenoxy)butane | Hydrazine monohydrate, 10% Pd/C | Reduction | 70% | stackexchange.com |

The introduction of polymerizable olefinic groups, such as vinyl groups, onto the this compound backbone creates monomers that can undergo free-radical polymerization. The resulting cross-linked polymers often exhibit enhanced thermal stability and mechanical properties. 1,4-Bis(4-vinylphenoxy)butane is a key example of such a derivative. sigmaaldrich.com The synthesis of this compound allows for its use in the formation of specialty polymers and thermosetting resins.

| Derivative Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,4-Bis(4-vinylphenoxy)butane | 1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene | C20H22O2 | 294.39 | 112309-98-5 |

Data sourced from PubChem and other chemical suppliers. sigmaaldrich.comrsc.org

Nitration: As mentioned previously, the nitration of the terminal phenyl rings is a key step in the synthesis of the corresponding diamine. The synthesis of 1,4-Bis(4-nitrophenoxy)butane is a well-established procedure. nih.gov A related compound, 1,4-Bis(2-nitrophenoxy)butane, has also been synthesized from o-nitrophenol and 1,4-dibromobutane, demonstrating that the position of the nitro group can be varied depending on the starting phenol (B47542). beilstein-journals.org

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature | Reference |

| 1,4-Bis(4-nitrophenoxy)butane | C16H16N2O6 | 332.31 | 14467-68-6 | Precursor to diamine | nih.gov |

| 1,4-Bis(2-nitrophenoxy)butane | C16H16N2O6 | 332.31 | - | Isomeric dinitro derivative | beilstein-journals.org |

Butane (B89635) Linker Modifications and Synthesis of Structural Analogues

The length and structure of the alkyl chain connecting the two phenoxy groups significantly influence the flexibility, melting point, and liquid crystalline properties of the resulting materials. Researchers have synthesized and studied a variety of structural analogues of this compound with different linker lengths. For example, analogues with shorter or longer alkyl chains (e.g., propane, hexane) have been prepared to investigate the effect of linker length on polymer properties.

Furthermore, the introduction of branching into the alkyl linker can disrupt chain packing and improve the solubility of the resulting polymers. While specific studies on branched-chain analogues of this compound are not extensively documented, general synthetic strategies for branched alkanes could be applied. stackexchange.com The synthesis of related structures, such as those based on bis(4-hydroxyphenoxy)-p-xylene, where the linker is more rigid, has also been explored to create materials with different thermal and mechanical behaviors. The synthesis of more complex structures like 1,1,4,4-tetrakis(2-hydroxyphenyl)butane from the condensation of p-substituted phenols with 2,5-dimethoxytetrahydrofuran (B146720) further illustrates the diverse modifications possible for the central butane-type structure.

Stereochemical Aspects and Introduction of Chiral Centers in the Butane Bridge

The introduction of chirality into the flexible butane bridge of this compound presents a significant synthetic challenge, yet offers the potential to profoundly influence the molecule's conformational properties and its interactions in various applications, from materials science to biological systems. The stereochemistry of the four-carbon chain can be controlled through several strategic approaches, primarily by utilizing chiral starting materials or by employing stereoselective reactions.

A primary strategy for introducing chirality into the butane bridge involves the use of enantiomerically pure 1,4-diols as precursors. The Williamson ether synthesis, a robust and widely used method for forming ether linkages, provides a direct route to chiral derivatives of this compound. This reaction involves the coupling of a deprotonated p-hydroxyphenol (or a suitable derivative) with a chiral 1,4-dihalo- or 1,4-disulfonatebutane.

For instance, starting with an enantiomerically pure (2R,3R)- or (2S,3S)-2,3-disubstituted-1,4-butanediol, one can generate derivatives of this compound with two stereocenters in the butane bridge. The stereochemical integrity of the diol is generally maintained throughout the Williamson synthesis, allowing for precise control over the absolute configuration of the final product.

Alternatively, asymmetric synthesis methodologies can be employed to generate the chiral butane bridge. The asymmetric hydrogenation of 1,4-diketones is a powerful technique for producing enantiopure 1,4-diols. These chiral diols can subsequently be converted to the corresponding dihalides or disulfonates and coupled with a protected p-hydroxyphenol. This approach allows for the generation of a variety of chiral butane-1,4-diol precursors with different substitution patterns.

Bioinspired stereoselective synthesis routes also offer a promising avenue. For example, the stereoselective cyclization of chiral 1,4-diarylbutane-1,4-diols to form chiral tetrahydrofurans demonstrates that the stereochemistry of a chiral 1,4-diol can direct the formation of subsequent stereocenters. elsevierpure.com While this example leads to a different final product, the underlying principles of stereochemical control are directly relevant to the synthesis of chiral this compound derivatives.

The presence of stereocenters in the butane bridge introduces the possibility of diastereomers if more than one chiral center is present. For example, the use of a racemic mixture of a chiral 1,4-dihalobutane in a reaction with a p-hydroxyphenol would result in a mixture of diastereomeric products. The separation and characterization of these diastereomers are crucial for understanding their distinct physical and chemical properties.

Theoretical and Computational Chemistry Studies of 1,4 Bis 4 Hydroxyphenoxy Butane and Its Polymeric Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in probing the intrinsic properties of 1,4-Bis(4-hydroxyphenoxy)butane. These methods allow for a detailed examination of the molecule's electronic landscape and conformational possibilities, as well as the energetic pathways of its formation and polymerization.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to its reactivity and photophysical properties. DFT calculations can map the electron density distribution, identifying regions of high and low electron density. The phenolic hydroxyl groups are expected to be electron-rich, while the aromatic rings and the ether oxygen atoms also represent areas of significant electron density.

Molecular orbital analysis, a key output of DFT calculations, provides insights into the chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich phenoxy groups, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic rings, suggesting their ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and the wavelength of maximum absorption in the UV-Vis spectrum.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G*)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic ether compounds.

Conformational Preferences and Energy Landscapes of the Monomer and Oligomers

For the monomer, the most stable conformations are likely to be those that minimize steric hindrance between the two terminal phenoxy groups. This often results in an extended, anti-periplanar arrangement of the butane (B89635) backbone. The rotation around the Ar-O bond is also a key factor, with the potential for both planar and non-planar arrangements of the phenoxy groups relative to the ether linkage.

Elucidation of Reaction Mechanisms for Synthesis and Polymerization

The synthesis of this compound is typically achieved via a Williamson ether synthesis, involving the reaction of a hydroquinone (B1673460) salt with 1,4-dihalobutane. Quantum chemical calculations can provide a detailed picture of the reaction mechanism, including the structure of the transition states and the activation energies for each step. This allows for a rationalization of the reaction conditions required for efficient synthesis.

Similarly, the polymerization of this compound with a suitable comonomer, such as an activated dihalide, to form poly(ether ether)s can be investigated. DFT can be used to model the chain propagation steps, elucidating the energetics of bond formation and the influence of the solvent and catalyst on the reaction pathway.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations are excellent for understanding the properties of individual molecules and small oligomers, molecular modeling and simulation techniques are necessary to explore the behavior of large polymeric systems in the condensed phase.

Intermolecular Interactions and Self-Assembly Prediction in Polymeric Systems

The properties of the polymeric material are heavily influenced by the nature and strength of the intermolecular interactions between polymer chains. MD simulations can quantify these interactions, which are expected to be dominated by van der Waals forces between the aromatic rings and the aliphatic spacers, as well as hydrogen bonding between the terminal hydroxyl groups (in the case of the monomer or low molecular weight oligomers) or with other polar groups in a copolymer.

By understanding these interactions, it is possible to predict the self-assembly behavior of the polymer. For instance, the interplay between the rigid aromatic units and the flexible aliphatic spacers could lead to the formation of lamellar or other organized structures, which would have a significant impact on the mechanical and thermal properties of the material.

Quantitative Structure-Property Relationship (QSPR) Prediction through Computational Methods

Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-describing features of molecules, known as molecular descriptors, with their macroscopic properties. nsf.govnih.gov This approach is pivotal in materials science for predicting the properties of new compounds and polymers, thereby saving significant time and resources by prioritizing synthetic efforts. nsf.govaip.org For this compound and its derived polymeric systems, QSPR can offer valuable insights into properties that are critical for their potential applications.

The fundamental principle of QSPR lies in establishing a mathematical relationship that can forecast the properties of unsynthesized or untested compounds based on a training set of molecules with known properties. nsf.govresearchgate.net The process typically involves several key stages: the selection of a dataset of molecules, the generation of a wide array of molecular descriptors, the development of a mathematical model using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. nsf.govnih.gov

While specific QSPR studies on this compound are not extensively documented in public literature, the methodologies have been successfully applied to structurally analogous compounds such as other bisphenols, polyethers, and various polymers. researchgate.netcmu.edu These studies provide a robust framework for predicting the properties of polymers that could be synthesized from this compound.

A significant area of application for QSPR in polymer science is the prediction of the glass transition temperature (Tg), a crucial parameter that defines the thermal and mechanical behavior of amorphous polymers. acs.orgyoutube.com For polymers derived from this compound, QSPR models could predict Tg based on descriptors calculated from the repeating monomer unit. These descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information on molecular surface area and volume.

Quantum-chemical descriptors: Obtained from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as orbital energies and partial charges. researchgate.net

By establishing a correlation between these descriptors and the experimentally determined Tg of a series of related polymers, a predictive model can be built. nih.govresearchgate.net For instance, a QSPR model for predicting the Tg of various polymers might take the form of a linear equation where the Tg is a function of a weighted combination of several descriptors. acs.org

Beyond the glass transition temperature, QSPR models can also be developed to predict other important properties of polymers derived from this compound, such as their mechanical strength, dielectric constant, and solubility parameters. aip.orgmdpi.comresearchgate.net For example, a study on the prediction of tensile strength at break for a range of polymers employed machine learning tools to create a QSPR model with a high correlation coefficient, demonstrating the power of these techniques in forecasting mechanical properties. aip.org Similarly, the dielectric constant, a key electrical property, has been successfully predicted for various polymers using QSPR models that incorporate descriptors related to the molecule's ability to undergo polarization. nih.govmdpi.com

The development of robust QSPR models often involves advanced computational techniques, including genetic algorithms for descriptor selection and various machine learning methods like Partial Least Squares (PLS), Artificial Neural Networks (ANN), Gradient Boosting Regressors (GBR), and Graph Convolutional Networks (GCN) to handle complex, non-linear relationships between molecular structure and properties. nih.govmdpi.comnih.govacs.org

The validation of these models is a critical step to ensure their reliability. nih.gov This is typically achieved through internal validation techniques like cross-validation and external validation using a separate test set of compounds that were not used in the model development. nih.govresearchgate.net The statistical significance of the models is assessed using metrics such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the standard error of prediction. acs.orgresearchgate.net

The following tables illustrate the types of molecular descriptors that could be used in a QSPR study of polymers derived from this compound and the potential format of a resulting predictive model for a property like the glass transition temperature.

Table 1: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms in the molecular graph. |

| Kier & Hall Shape Indices | Describe molecular shape and complexity. | |

| Geometrical | Van der Waals Volume | The volume occupied by the molecule based on van der Waals radii. |

| Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Dipole Moment | A measure of the polarity of the molecule. | |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

Table 2: Illustrative QSPR Model for Glass Transition Temperature (Tg) Prediction

| Polymer Repeating Unit | Experimental Tg (°C) | Predicted Tg (°C) | Molecular Weight | Van der Waals Volume | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Polymer A | 150 | 152 | 350 | 320 | 2.5 |

| Polymer B | 165 | 163 | 380 | 350 | 3.1 |

| Polymer C | 142 | 145 | 340 | 310 | 2.2 |

| Polymer D | 175 | 173 | 400 | 370 | 3.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values.

The predictive power of QSPR models enables the virtual screening of large libraries of potential polymer structures, allowing researchers to identify candidates with desired properties for specific applications before undertaking costly and time-consuming laboratory synthesis and testing. aip.orgnih.gov

Emerging Research Directions and Future Trajectories in Materials Science

Development of High-Performance Polymers Derived from 1,4-Bis(4-hydroxyphenoxy)butane for Advanced Applications

The incorporation of this compound and its derivatives, such as 1,4-bis(4-aminophenoxy)butane, into polymer backbones is a key strategy for enhancing processability without significantly compromising high-performance characteristics like thermal stability. The flexible butane-ether linkage disrupts the rigid chain packing that typically makes aromatic polymers insoluble and difficult to process. researchgate.netnih.gov

Research into aromatic polyamides, a class of polymers known for excellent thermal and mechanical properties, demonstrates the benefits of this molecular design. researchgate.netgreenchemicals.eu By reacting diamines like 1,4-bis(4-aminophenoxy)butane with various aromatic diacids, researchers have synthesized a range of poly(amide-imide)s. researchgate.netmdpi.comrsc.orgcapes.gov.br These polymers exhibit enhanced solubility in organic solvents, a critical factor for fabrication and application, while retaining high thermal stability. researchgate.netnih.gov For instance, poly(amide-imide)s prepared from 1,4-bis[4-aminophenoxy]butane have shown good solubility in aprotic solvents and possess the ability to form films with high glass transition temperatures, indicating their suitability for high-temperature applications. rsc.org The introduction of these flexible ether linkages is a proven method to improve the processability of otherwise intractable aromatic polyamides. researchgate.net

Another significant area of development is in thermotropic liquid crystalline polymers (LCPs). mdpi.comresearchgate.net These materials exhibit ordered structures in the molten state, allowing for the fabrication of components with high strength and stiffness. researchgate.net The introduction of flexible spacers, such as the butane-ether segment from this compound, into the main chain of aromatic polyesters is a common strategy to control the melting temperatures and the liquid crystalline range. medcraveonline.comciac.jl.cn This allows for melt processing at more accessible temperatures. mdpi.com Research on biphenyl-based liquid crystal polyesters has shown that flexible ethoxy segments within the polymer backbone are crucial for achieving the desired smectic liquid crystal phases and influence the material's thermal conductivity. semanticscholar.org

Table 1: Properties of High-Performance Polymers Incorporating the Butane-Phenoxy Moiety or its Analogues

| Polymer Type | Monomers Used | Key Properties | Application Potential |

|---|---|---|---|

| Aromatic Polyamide | 1,4-bis(4-aminophenoxy)butane, Terephthaloyl chloride | Enhanced solubility in organic solvents, high thermal stability. researchgate.netnih.gov | Advanced composites, thermally resistant films. |

| Poly(amide-imide) | 1,4-bis-[4-(trimellitimido)phenoxy]butane, Aromatic diamines | Good film-forming ability, high glass transition temperatures (281-377 °C), high thermal stability. researchgate.netrsc.org | Gas separation membranes, high-performance coatings. rsc.org |

| Liquid Crystalline Polyester (B1180765) | Bisphenol derivative with flexible spacer, Dicarboxylic acids | Forms nematic or smectic liquid crystal phases, controllable transition temperatures. mdpi.commedcraveonline.comsemanticscholar.org | High-strength fibers, precision-molded electronic components. |

| Poly(ether ether ketone) (PEEK) Analogue | Flexible bisphenol, Difluorobenzophenone | High thermal stability, excellent mechanical properties, chemical resistance. nih.gov | Aerospace components, medical implants. |

Investigation into Bio-based and Sustainable Precursors for this compound Synthesis

The transition to a sustainable, bio-based economy is a major driver in chemical manufacturing. Research is actively exploring renewable routes to the precursors of this compound, namely the aromatic component (hydroquinone or phenol) and the aliphatic 1,4-butanediol (B3395766) (BDO) linker.

Lignin (B12514952), a complex aromatic biopolymer and a major component of lignocellulosic biomass, is a primary target for producing bio-based phenolic compounds. acs.orgmdpi.com It is recognized as the most abundant renewable source of aromatics. mdpi.comnih.gov Various catalytic depolymerization methods, including hydrogenolysis, pyrolysis, and oxidation, can break down lignin into a mixture of valuable aromatic chemicals like phenol (B47542), guaiacol, and syringol. mdpi.comrsc.org Further processing, such as demethoxylation and transalkylation, can convert these lignin-derived intermediates into pure phenol in high yields. acs.orggoogle.com Another promising avenue is the conversion of bio-based furanic derivatives, such as furfural (B47365) (obtainable from sugars), into phenol derivatives through sequential Diels-Alder and aromatization reactions. rsc.orgresearchgate.netrsc.org

Hydroquinone (B1673460), another key aromatic precursor, can also be sourced from biomass. One demonstrated pathway involves the acid-catalyzed dehydration of quinic acid, a compound found in various plants, to produce hydroquinone in good yield without the need for metal catalysts or oxidants. tuni.firesearchgate.net Furthermore, engineered microorganisms are being developed to produce hydroquinone and its derivatives from bio-based feedstocks like p-hydroxybenzoic acid (p-HBA). mdpi.com The electroactive redox properties of quinone/hydroquinone moieties found in lignin are also being explored for energy storage applications, highlighting the functionality available from this biopolymer. nih.govnih.gov

For the aliphatic portion, bio-based 1,4-butanediol (BDO) is already a commercial reality. It is produced via the fermentation of sugars derived from renewable feedstocks. This bio-BDO serves as a direct, sustainable replacement for its petrochemical counterpart in the synthesis of chemicals like 1,4-dibromobutane (B41627), a reactant commonly used to link the two hydroxyphenol units.

Table 2: Bio-based Routes to Precursors of this compound

| Precursor | Bio-based Source | Conversion Method | Key Findings |

|---|---|---|---|

| Phenol | Lignocellulosic Biomass | Reductive fractionation, catalytic demethoxylation and transalkylation. acs.orggoogle.com | High yields of phenol can be achieved from lignin-derived alkylmethoxyphenols. acs.orggoogle.com |

| Phenol | Furanic Derivatives (e.g., Furfural) | Diels-Alder reaction with alkynes followed by aromatization. researchgate.netrsc.org | Provides a route to functionalized phenols from readily available bio-based furans. rsc.org |

| Hydroquinone | Quinic Acid | Acid-catalyzed dehydration using a solid acid catalyst (e.g., Amberlyst 15). tuni.firesearchgate.net | Achieves high yield (72%) without oxidants or metal catalysts. tuni.fi |

| Hydroquinone | Lignin | Depolymerization and conversion of phenolic units. mdpi.comnih.gov | Lignin's quinone groups can be utilized for their redox activity. nih.govnih.gov |

| 1,4-Butanediol (BDO) | Sugars (from corn, sugarcane, etc.) | Fermentation using engineered microorganisms. | Commercially established process providing a direct "drop-in" replacement. |

Integration of this compound-based Polymers into Hybrid Material Systems and Nanocomposites

The development of polymer nanocomposites, where nanofillers are dispersed within a polymer matrix, is a powerful strategy to enhance material properties and introduce new functionalities. Integrating polymers derived from this compound into such hybrid systems is an emerging research frontier. The inherent properties of the polymer matrix, including the flexibility imparted by the butane-ether spacer, can significantly influence filler dispersion and interfacial adhesion, which are critical for performance.

Carbon-based nanofillers like graphene, graphene oxide (GO), and carbon nanotubes (CNTs) are of particular interest due to their exceptional mechanical, thermal, and electrical properties. nih.govnih.gov Research on related high-performance polymers, such as poly(ether ether ketone) (PEEK), provides insight into the potential benefits. The addition of small amounts of GO or CNTs to PEEK has been shown to significantly improve mechanical strength, stiffness, and tribological (friction and wear) performance. rsc.orgtandfonline.comresearchgate.net For example, incorporating just 0.1 wt% of a specially functionalized GO into PEEK resulted in a 5.7% increase in tensile strength and a 20.5% increase in impact strength. rsc.org Similarly, GO-reinforced PEEK nanocomposites show reduced friction coefficients and wear rates, making them promising for applications like brake pads. tandfonline.com

The strategy often involves modifying the surface of the nanofiller to improve its compatibility and bonding with the polymer matrix. rsc.orgnih.gov In epoxy-based composites, for example, GO functionalized with a PEEK-like molecule (hydroxylated PEEK) was shown to act as an "interconnect," improving the interfacial adhesion between the epoxy matrix and carbon fibers, leading to enhanced tensile strength and storage modulus. acs.org The flexible nature of polymers derived from this compound could potentially aid in the dispersion of these nanofillers and create a robust interface, effectively transferring stress from the polymer to the reinforcement. The flexible chains may wrap around the fillers, promoting better physical interlocking and adhesion compared to more rigid polymer chains.

Table 3: Property Enhancements in Nanocomposites of Structurally Related Polymers

| Polymer Matrix | Nanofiller (Content) | Property Enhancement | Reference |

|---|---|---|---|

| PEEK | Functionalized Graphene Oxide (0.1 wt%) | Tensile Strength: +5.7%, Impact Strength: +20.5% | rsc.org |

| PEEK | Functionalized Graphene Oxide (0.5 wt%) | Friction Coefficient: -27.3%, Specific Wear Rate: -18.3% | rsc.org |

| PEEK / Carbon Fibre | Graphene (5 wt%) | Modulus of PEEK layer: + ~30% | nih.gov |

| Epoxy / Carbon Fibre | PEEK-grafted Graphene Oxide | Tensile Strength: +8%, Young's Modulus: +10%, Storage Modulus: +26% | acs.org |

| Polyamide-6 | Carbon Nanotubes | Interfacial shear strength improvements of up to 32% in model composites. |

Exploration of Stimuli-Responsive Polymeric Architectures Incorporating the Butane-Phenoxy Moiety

Stimuli-responsive polymers, or "smart" materials, are designed to undergo significant changes in their properties in response to external triggers like temperature, light, pH, or an electric field. taylorfrancis.comrsc.orgnih.gov The incorporation of the flexible this compound monomer into polymer structures offers intriguing possibilities for creating novel stimuli-responsive systems.

The flexibility of the butane-ether segment can be harnessed to influence the macroscopic response of the material. In shape-memory polymers, for instance, the material's ability to return from a temporary, deformed shape to its original shape is triggered by an external stimulus, typically heat. This process requires a certain degree of chain mobility in the amorphous phase. By incorporating a flexible monomer like this compound, it is possible to lower the glass transition temperature (Tg) and tune the thermomechanical properties, thereby controlling the shape-memory activation temperature.

Another promising strategy is the copolymerization of this compound with other monomers that contain known stimuli-responsive groups. For example, azobenzene (B91143) moieties are known to undergo reversible trans-cis isomerization upon irradiation with UV-Vis light, leading to macroscopic changes in shape or optical properties. By creating a copolymer that contains both the flexible butane-phenoxy units and rigid azobenzene units, it may be possible to design materials where the flexible spacers facilitate the light-induced motion of the azobenzene groups, potentially amplifying the responsive effect.

Furthermore, the ether linkages themselves, while generally stable, offer sites for potential chemical interaction. In mechanically interlocked polymers, such as those based on rotaxanes, the sliding motion of macrocyclic rings along a polymer axle can dissipate energy. researchgate.net Designing such systems where the polymer axle contains flexible butane-phenoxy units could lead to unique mechanical responses. The flexibility of the spacer could influence the dynamics of the ring's movement, creating materials with tunable damping or stress-responsive properties. The introduction of stimuli-responsive building blocks into polymer backbones can trigger conformational or structural changes that are transmitted along the chain, resulting in effects like helix inversion or changes in the helical scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Bis(4-hydroxyphenoxy)butane with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or condensation reactions between hydroquinone derivatives and dibromoalkanes. To achieve >97% purity (as required for research-grade compounds), column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Purity verification should be performed using gas chromatography (GC) with flame ionization detection, as described for structurally similar bis(hydroxyphenoxy) compounds .

Q. What spectroscopic techniques are effective in characterizing the molecular structure of this compound?

- Methodological Answer :

- FT-IR : Identify hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and ether (C-O-C) vibrations (~1200–1250 cm⁻¹).

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and methylene groups in the butane linker (δ 1.5–2.5 ppm).

- Mass Spectrometry (EI-MS) : Validate the molecular ion peak (M⁺) and fragmentation patterns consistent with the bis-phenoxy structure.

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal structure of this compound be analyzed using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Hydrogen Bond Geometry : Analyze metrics such as D–H···A distances (e.g., O–H···O) and angles (e.g., 150–180°). For example, fractional atomic coordinates (e.g., C1 at x = 0.5424, y = 0.69514) and isotropic displacement parameters (Uiso ~0.05–0.08 Ų) can reveal hydrogen-bonded networks (see Table 1 in ).

- Software Tools : Refine structures using SHELXL or OLEX2, and visualize packing diagrams to identify interpenetrating layers or chains .

Q. How do non-coplanar molecular conformations affect the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres (N₂ or Ar). Non-coplanar structures (e.g., twisted phenoxy groups) often exhibit higher thermal stability due to reduced π-π stacking and enhanced intermolecular hydrogen bonding.

- DSC : Monitor glass transition (Tg) or melting points (Tm), which correlate with molecular rigidity. Compare with structurally analogous compounds (e.g., 1,4-Bis(3-hydroxyphenoxy)benzene, Tm ~160°C) .

Q. What strategies resolve contradictions in crystallographic data between different studies on bis(hydroxyphenoxy) compounds?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and crystallization conditions (solvent, temperature) to confirm structural variations.

- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to identify outliers.

- Purity Validation : Use GC-MS or elemental analysis to rule out impurities (e.g., residual solvents) distorting crystallographic results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.